molecular formula C15H11N3O3S3 B3019045 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2379994-52-0

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B3019045
CAS No.: 2379994-52-0
M. Wt: 377.45
InChI Key: LNYLRGPZYYAQGH-UHFFFAOYSA-N
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Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a benzothiadiazole core fused with a sulfonamide group. The molecule features a methylene bridge connecting the benzothiadiazole-sulfonamide moiety to a 4-(furan-2-yl)thiophen-2-yl substituent. This structural arrangement confers unique electronic properties due to the electron-deficient benzothiadiazole ring and the π-conjugated thiophene-furan system. Such compounds are often explored for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., organic semiconductors) .

The benzothiadiazole unit is known for its strong electron-withdrawing nature, which enhances charge-transfer interactions, while the sulfonamide group contributes to hydrogen-bonding capabilities and solubility modulation.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S3/c19-24(20,14-5-1-3-12-15(14)18-23-17-12)16-8-11-7-10(9-22-11)13-4-2-6-21-13/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYLRGPZYYAQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactions One common method starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving sulfonation and cyclization to form the benzothiadiazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the furan and thiophene rings.

Scientific Research Applications

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of sulfonamide derivatives with heterocyclic appendages. Key structural analogues include:

Compound Name Core Structure Key Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide 4-(Furan-2-yl)thiophen-2-ylmethyl Not reported Expected ν(S=O) ~1150–1300 cm⁻¹; δ(SO₂NH) ~7 ppm
4-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide () Benzene-sulfonamide 5-(Thiophen-2-yl)furan-2-ylmethyl 90–92 ν(C=S) ~1250 cm⁻¹; δ(CH₂) ~4.2 ppm
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide () Benzene-sulfonamide Furan-2-ylmethyl Not reported ν(S=O) ~1175 cm⁻¹; δ(SO₂NH) ~6.8 ppm
4-{2-[(E)-Furan-2-ylmethylidene]hydrazinyl}-N,N-dimethylbenzenesulfonamide () Benzene-sulfonamide Thiazole-furan hydrazone Not reported ν(C=N) ~1600 cm⁻¹; δ(NH) absent (tautomerism)

Key Observations:

  • Electron-Withdrawing Effects : The benzothiadiazole core in the target compound enhances electron deficiency compared to benzene-sulfonamide analogues (e.g., ), which may improve charge-transfer interactions in materials applications .
  • Tautomerism : Unlike thione-thiol tautomers in triazole derivatives (), the target compound’s rigid benzothiadiazole core minimizes tautomeric shifts, stabilizing its electronic structure .

Biological Activity

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS Number: 2379994-52-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₅H₁₁N₃O₃S₃
Molecular Weight377.5 g/mol
CAS Number2379994-52-0
StructureChemical Structure

This compound exhibits various biological activities primarily attributed to its structural components. The compound is believed to interact with several molecular targets:

  • Inhibition of Carbonic Anhydrase : Research indicates that sulfonamides can act as potent inhibitors of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. This inhibition is particularly relevant in ocular applications for reducing intraocular pressure .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways.
  • Antimicrobial Activity : The presence of furan and thiophene rings in the structure enhances its potential as an antimicrobial agent. Compounds with similar structures have shown efficacy against various bacterial strains .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Ocular Hypotensive Effects : Demonstrated effectiveness in lowering intraocular pressure in animal models, making it a candidate for treating glaucoma .
  • Anti-inflammatory Effects : Exhibits potential anti-inflammatory properties by inhibiting specific inflammatory mediators and pathways.

Study on Carbonic Anhydrase Inhibition

A study conducted on a series of furan and thiophene sulfonamides demonstrated that this compound showed nanomolar-level potency against human carbonic anhydrase II. In vitro tests indicated significant inhibition rates, suggesting its potential use as a topical agent for ocular hypertension management .

Anticancer Activity Assessment

In a separate investigation on the anticancer properties of related compounds, it was found that the benzothiadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell proliferation through specific kinase inhibition pathways.

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